Acetylpyrazine

Catalog No.
S515852
CAS No.
22047-25-2
M.F
C6H6N2O
M. Wt
122.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Acetylpyrazine

CAS Number

22047-25-2

Product Name

Acetylpyrazine

IUPAC Name

1-pyrazin-2-ylethanone

Molecular Formula

C6H6N2O

Molecular Weight

122.12 g/mol

InChI

InChI=1S/C6H6N2O/c1-5(9)6-4-7-2-3-8-6/h2-4H,1H3

InChI Key

DBZAKQWXICEWNW-UHFFFAOYSA-N

SMILES

Array

solubility

slightly soluble in water; soluble in organic solvents
moderately soluble (in ethanol)

Synonyms

2-Acetylpyrazine; 2 Acetylpyrazine; 2Acetylpyrazine; 1-Pyrazinylethanone; 2-Acetylpyrazine; Acetylpyrazine;

Canonical SMILES

CC(=O)C1=NC=CN=C1

The exact mass of the compound Acetylpyrazine is 122.05 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as slightly soluble in water; soluble in organic solventsmoderately soluble (in ethanol). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 72374. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrazines - Supplementary Records. It belongs to the ontological category of pyrazines in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

Acetylpyrazine (CAS 22047-25-2) is a high-impact, solid-state flavor and fragrance compound and a versatile synthetic building block [1]. Characterized by its distinct roasted, popcorn-like aroma and an exceptionally low odor threshold, it is widely utilized in food chemistry and advanced fragrance formulations[2]. Beyond sensory applications, its reactive acetyl moiety makes it a critical precursor for synthesizing tridentate NNS thiosemicarbazone ligands and related pharmaceutical intermediates [3]. As a crystalline solid at room temperature, it offers distinct handling and stability advantages over common liquid alkylpyrazines, making it a priority selection for precision dry-blending and coordination chemistry workflows .

Substituting Acetylpyrazine with simpler alkylpyrazines, such as 2-methylpyrazine or 2,3,5-trimethylpyrazine, fundamentally compromises both sensory impact and chemical reactivity [1]. In flavor formulations, generic alkylpyrazines require significantly higher dosing due to odor thresholds that are often orders of magnitude higher, failing to deliver the specific high-impact roasted notes required at trace levels [2]. In synthetic applications, close analogs lacking the acetyl group cannot undergo the necessary Schiff base condensation to form active thiosemicarbazone ligands, rendering them useless for downstream coordination with transition metals [3]. Furthermore, the liquid state of most basic pyrazines complicates dry-powder processing, whereas Acetylpyrazine's solid form ensures consistent dosing and formulation stability.

High-Impact Sensory Potency via Low Odor Threshold

Acetylpyrazine demonstrates a highly potent sensory profile with an odor threshold of 62 ppb in water, classifying it as a high-impact aroma chemical [1]. In contrast, common alkylpyrazine substitutes like 2,3,5-trimethylpyrazine exhibit an odor threshold of approximately 1000 ppb [1]. This >15-fold difference in sensory detection means that Acetylpyrazine provides a dominant roasted/popcorn character at trace concentrations, preventing the solvent or matrix dilution effects required when using weaker pyrazine analogs [2].

Evidence DimensionOdor threshold in water
Target Compound Data62 ppb
Comparator Or Baseline2,3,5-trimethylpyrazine (~1000 ppb)
Quantified Difference>15-fold lower detection threshold
ConditionsSensory evaluation in aqueous solution

Allows flavorists and formulators to achieve target roasted profiles at trace dosing levels, reducing overall material consumption and preventing formulation imbalance.

Solid-State Stability for Dry Formulation Processing

Unlike many baseline pyrazines, Acetylpyrazine is a crystalline solid at room temperature with a melting point of 76–78 °C . The closest structural analog, 2-methylpyrazine, is a volatile liquid with a melting point of -29 °C. This solid-state property significantly reduces evaporative losses during storage and enables direct incorporation into dry powder matrices (such as instant beverage mixes or bakery premixes) without the need for encapsulation or liquid spray-drying steps required for liquid pyrazines .

Evidence DimensionMelting point and physical state
Target Compound Data76–78 °C (Solid)
Comparator Or Baseline2-methylpyrazine (-29 °C, Liquid)
Quantified Difference>100 °C difference in melting point; phase shift from liquid to solid at standard conditions
ConditionsStandard temperature and pressure (STP)

Eliminates the need for liquid-handling infrastructure and encapsulation in dry-mix manufacturing, improving shelf-life and processability.

Essential Carbonyl Reactivity for Tridentate Ligand Synthesis

The acetyl moiety on Acetylpyrazine provides a reactive carbonyl site essential for Schiff base condensation with thiosemicarbazides, yielding tridentate NNS ligands with high efficiency (e.g., 85% yield for N(4)-phenylthiosemicarbazone derivatives)[1]. Substituting with 2-methylpyrazine is chemically impossible for this pathway, as it lacks the electrophilic ketone required to form the azomethine linkage [2]. These resulting ligands are critical for coordinating transition metals (Cu(II), Pd(II), Pt(II)) in square planar geometries for anti-proliferative drug discovery [2].

Evidence DimensionSchiff base condensation reactivity
Target Compound DataHighly reactive (forms NNS tridentate ligands at ~85% yield)
Comparator Or Baseline2-methylpyrazine (0% yield, lacks carbonyl group)
Quantified DifferenceAbsolute functional requirement (reactive vs. inert for Schiff base formation)
ConditionsReflux in methanol/ethanol with catalytic acid

Makes Acetylpyrazine an irreplaceable building block for synthesizing specialized metal-chelating pharmaceutical intermediates.

High Solubility in Supercritical CO2 for Green Processing

Acetylpyrazine exhibits Type-I phase behavior and high solubility in supercritical carbon dioxide (scCO2) at moderate pressures (up to 200 bar) and temperatures (25–100 °C)[1]. While baseline pyrazine also dissolves in scCO2, the ability of Acetylpyrazine to maintain high scCO2 solubility despite its higher molecular weight and solid state allows it to be efficiently extracted, fractionated, or impregnated into matrices using solvent-free green chemistry processes, outperforming heavier, less soluble flavor compounds [1].

Evidence DimensionPhase behavior in supercritical CO2
Target Compound DataType-I phase behavior, highly soluble
Comparator Or BaselineHeavier complex flavorants (often exhibit Type-IV or limited solubility)
Quantified DifferenceComplete miscibility at moderate supercritical conditions
ConditionsscCO2 at 25–100 °C, pressures up to 200 bar

Enables the use of eco-friendly, solvent-free supercritical fluid technologies for flavor extraction and product impregnation.

High-Impact Flavor and Fragrance Formulation

Used as a core ingredient to impart authentic roasted, popcorn, and nutty notes in baked goods, coffee, and e-cigarette liquids, where its low 62 ppb threshold allows for trace-level dosing without distorting the formulation matrix [1].

Dry-Powder Food Premixes

Leveraged for its solid state (melting point 76–78 °C) to formulate stable, dry flavor blends for instant soups, sauces, and beverage powders, bypassing the costly encapsulation steps required for liquid pyrazines like 2-methylpyrazine.

Pharmaceutical Ligand Synthesis

Utilized as an essential building block for synthesizing α-(N)-heterocyclic thiosemicarbazone ligands (e.g., APZ-tBTSC) that coordinate with Cu(II), Pd(II), and Pt(II) for the development of topoisomerase IIα inhibitors and anti-cancer agents[2].

Green Solvent-Free Impregnation

Applied in supercritical CO2 processing for the solvent-free infusion of roasted flavor profiles into food matrices or packaging materials, taking advantage of its Type-I phase solubility at moderate pressures[3].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid
colourless to pale yellow crystals with a nutty, popcorn, breadcrust odou

XLogP3

0.2

Hydrogen Bond Acceptor Count

3

Exact Mass

122.048012819 Da

Monoisotopic Mass

122.048012819 Da

Heavy Atom Count

9

LogP

0.2 (LogP)
0.20

Appearance

Solid powder

Melting Point

75 - 77 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

GR391IBU5C

GHS Hazard Statements

Aggregated GHS information provided by 278 companies from 12 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 152 of 278 companies. For more detailed information, please visit ECHA C&L website;
Of the 11 notification(s) provided by 126 of 278 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (99.21%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

22047-25-2

Wikipedia

Acetylpyrazine

Use Classification

Fragrance Ingredients
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

General Manufacturing Information

Ethanone, 1-(2-pyrazinyl)-: ACTIVE

Dates

Last modified: 08-15-2023
1: Zhang N, Tai Y, Li M, Ma P, Zhao J, Niu J. Main group bismuth(III), gallium(III) and diorganotin(IV) complexes derived from bis(2-acetylpyrazine)thiocarbonohydrazone: synthesis, crystal structures and biological evaluation. Dalton Trans. 2014 Apr 7;43(13):5182-9. doi: 10.1039/c4dt00077c. PubMed PMID: 24504550.
2: Li MX, Zhang LZ, Yang M, Niu JY, Zhou J. Synthesis, crystal structures, in vitro biological evaluation of zinc(II) and bismuth(III) complexes of 2-acetylpyrazine N(4)-phenylthiosemicarbazone. Bioorg Med Chem Lett. 2012 Apr 1;22(7):2418-23. doi: 10.1016/j.bmcl.2012.02.024. Epub 2012 Feb 17. PubMed PMID: 22401862.
3: Li MX, Chen CL, Ling CS, Zhou J, Ji BS, Wu YJ, Niu JY. Cytotoxicity and structure-activity relationships of four alpha-N-heterocyclic thiosemicarbazone derivatives crystal structure of 2-acetylpyrazine thiosemicarbazone. Bioorg Med Chem Lett. 2009 May 15;19(10):2704-6. doi: 10.1016/j.bmcl.2009.03.135. Epub 2009 Mar 29. PubMed PMID: 19369075.
4: Liang J, Xie J, Hou L, Zhao M, Zhao J, Cheng J, Wang S, Sun BG. Aroma Constituents in Shanxi Aged Vinegar before and after Aging. J Agric Food Chem. 2016 Oct 12;64(40):7597-7605. Epub 2016 Sep 28. PubMed PMID: 27641774.
5: Milczarska B, Foks H, Trapkowski Z, Milzyńska-Kołaczek A, Janowiec M, Zwolska Z, Andrzejczyk Z. Studies on pyrazine derivatives. XXXII. Synthesis and tuberculostatic activity of acetylpyrazine thiosemicarbazone derivatives. Acta Pol Pharm. 1998 Jul-Aug;55(4):289-95. PubMed PMID: 9821394.
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10: Majcher MA, Jeleń HH. Identification of potent odorants formed during the preparation of extruded potato snacks. J Agric Food Chem. 2005 Aug 10;53(16):6432-7. PubMed PMID: 16076130.
11: Milczarska B, Foks H, Sokołowska J, Janowiec M, Zwolska Z, Andrzejczyk Z. Studies on pyrazine derivatives. XXXIII. Synthesis and tuberculostatic activity of 1-[1-(2-pyrazinyl)-ethyl]-4-N-substituted thiosemicarbazide derivatives. Acta Pol Pharm. 1999 Mar-Apr;56(2):121-6. PubMed PMID: 10635356.
12: Liu YF, Liu YP, Zhang KK, Ren QL, Qin J. Mononuclear and three-dimensional metal complexes based on a multidentate hydrazone ligand. Acta Crystallogr C Struct Chem. 2015 Feb;71(Pt 2):116-21. doi: 10.1107/S2053229615000698. Epub 2015 Jan 17. PubMed PMID: 25652278.
13: Gijs L, Chevance F, Jerkovic V, Collin S. How low pH can intensify beta-damascenone and dimethyl trisulfide production through beer aging. J Agric Food Chem. 2002 Sep 25;50(20):5612-6. PubMed PMID: 12236686.
14: Majcher MA, Jeleń HH. Effect of cysteine and cystine addition on sensory profile and potent odorants of extruded potato snacks. J Agric Food Chem. 2007 Jul 11;55(14):5754-60. Epub 2007 Jun 14. PubMed PMID: 17567142.
15: Opletalová V, Kalinowski DS, Vejsová M, Kunes J, Pour M, Jampílek J, Buchta V, Richardson DR. Identification and characterization of thiosemicarbazones with antifungal and antitumor effects: cellular iron chelation mediating cytotoxic activity. Chem Res Toxicol. 2008 Sep;21(9):1878-89. doi: 10.1021/tx800182k. Epub 2008 Aug 13. PubMed PMID: 18698850.
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